
ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group attached to the pyrazole ring, which is further substituted with a phenyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the following steps:
Formation of the pyrazole ring: The reaction between a 1,3-dicarbonyl compound (such as acetylacetone) and phenylhydrazine in the presence of a catalyst like iodine.
Esterification: The resulting pyrazole derivative is then esterified with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ester group or the pyrazole ring itself.
Substitution: The phenyl and methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism by which ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammation and pain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate: Similar structure but with a propanoate ester group instead of acetate.
Methyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
ethyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C15H18N2O2/c1-4-19-15(18)10-14-11(2)16-17(12(14)3)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |
InChI-Schlüssel |
DVWMFTCCVDLPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine](/img/structure/B15095679.png)
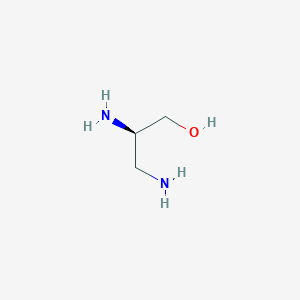
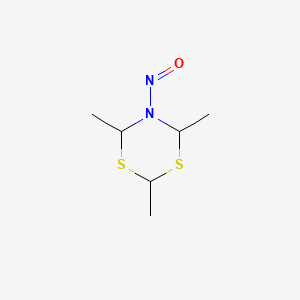

![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
![N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide](/img/structure/B15095704.png)
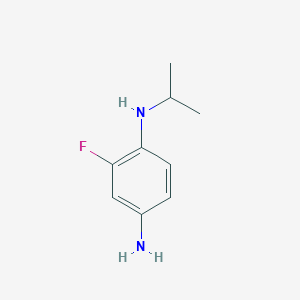
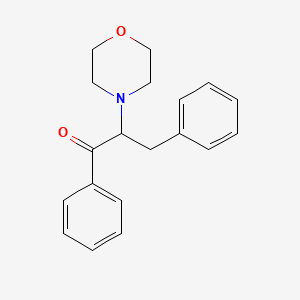


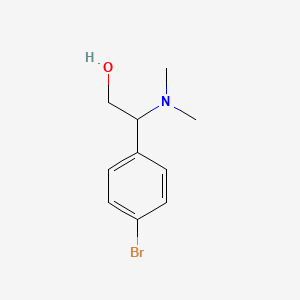

![2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095736.png)
